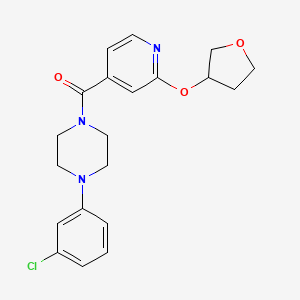
(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Piperazine Ring : Known for its role in various pharmacological agents, the piperazine moiety contributes to the compound's ability to interact with neurotransmitter receptors.
- Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring can enhance lipophilicity and receptor binding affinity.
- Tetrahydrofuran Moiety : This cyclic ether enhances solubility and may play a role in the compound's pharmacokinetics.
1. Receptor Binding Affinity
Research indicates that derivatives of piperazine compounds often exhibit significant binding affinity for various neurotransmitter receptors. For instance, related compounds have shown high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating potent activity against this target . The structural similarity suggests that our compound may also exhibit similar affinities.
2. Antidepressant Activity
Piperazine derivatives are frequently investigated for their antidepressant properties. A related study highlighted a compound with a similar piperazine structure demonstrating significant serotonin reuptake inhibition, which is a common mechanism for antidepressant activity. This suggests potential antidepressant effects for this compound.
3. Anticancer Potential
Several studies have indicated that compounds containing piperazine and pyridine moieties possess anticancer properties. For example, thiazole-bearing piperazine derivatives have shown promising results in inhibiting cancer cell proliferation . The potential anticancer activity of our compound could be explored further through in vitro and in vivo studies.
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
- Cell Proliferation Inhibition : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function and modulation of Bcl-2 family proteins .
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-1-3-17(13-16)23-7-9-24(10-8-23)20(25)15-4-6-22-19(12-15)27-18-5-11-26-14-18/h1-4,6,12-13,18H,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLRPRJEDWDJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














